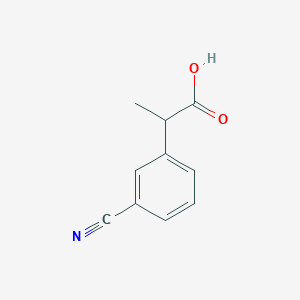

2-(3-Cyanophenyl)propanoic acid

描述

2-(3-Cyanophenyl)propanoic acid is a substituted propanoic acid derivative with a cyano (-CN) group at the meta position of the phenyl ring. Its molecular formula is C₁₀H₉NO₂, and it serves as a key intermediate in pharmaceutical synthesis, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors. The cyano group enhances electron-withdrawing effects, influencing acidity and reactivity compared to unsubstituted propanoic acids.

属性

IUPAC Name |

2-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFFEXKTLFPELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry

2-(3-Cyanophenyl)propanoic acid is recognized for its role as a pharmacophore in the development of drugs targeting various diseases. Its structural features allow it to interact effectively with biological targets.

Case Study: Sphingosine-1-Phosphate Receptor Agonists

Recent studies have indicated that derivatives of this compound can function as sphingosine-1-phosphate receptor agonists. These compounds have therapeutic implications for treating conditions such as multiple sclerosis and ulcerative colitis. For instance, Ozaomod, a drug derived from similar chemical frameworks, has shown promise in clinical trials for these diseases .

Table 1: Pharmacological Activities of Related Compounds

| Compound Name | Activity | Target |

|---|---|---|

| Ozaomod | Agonist | Sphingosine-1-phosphate receptor |

| Zeposia | Agonist | Sphingosine-1-phosphate receptor |

Environmental Science

The compound has also been studied for its potential allelopathic effects on plant growth. Research indicates that structural analogs of this compound can inhibit seed germination and root development in certain species, which is crucial for understanding ecological interactions and developing herbicides.

Case Study: Allelopathic Effects on Cuscuta Seeds

In a controlled experiment, various concentrations of this compound were applied to Cuscuta seeds. Results showed a significant reduction in seedling growth and increased necrosis of root apices at higher concentrations .

Table 2: Effects on Seedling Growth

| Concentration (mM) | Seedling Growth (%) | Necrosis Observed (%) |

|---|---|---|

| 0.25 | 80 | 10 |

| 0.5 | 50 | 30 |

| 1 | 20 | 70 |

Biocatalysis Applications

Biocatalysis using enzymes has gained attention for its efficiency in chemical transformations. UbiD-like enzymes, which can catalyze (de)carboxylation reactions, have been explored with substrates related to this compound.

Case Study: Enzyme Catalysis

Research has demonstrated that UbiD-like enzymes can effectively convert substrates derived from this compound into valuable products through biocatalytic processes. This application highlights the potential of using biocatalysts to produce fine chemicals sustainably .

作用机制

The mechanism by which 2-(3-cyanophenyl)propanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(3-Cyanophenyl)propanoic acid but differ in substituent type, position, or additional functional groups, leading to variations in physicochemical properties and applications.

Substituent-Based Comparisons

Nitro-Substituted Analogues

- 2-(3-Nitrophenyl)propanoic Acid Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.2 g/mol Key Properties: The nitro (-NO₂) group is a stronger electron-withdrawing group than -CN, increasing acidity (pKa ~3.1) and reducing solubility in nonpolar solvents. Used in organic synthesis for explosives precursors and dye intermediates .

Hydroxy-Substituted Analogues

- 3-(3-Hydroxyphenyl)propanoic Acid (CAS 621-54-5) Molecular Formula: C₉H₁₀O₃ Molecular Weight: 166.17 g/mol Key Properties: The hydroxyl (-OH) group introduces hydrogen bonding, improving water solubility. Exhibits antioxidant activity and is used in polymer synthesis .

Halogenated Analogues

- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid (CAS 66-02-4) Molecular Formula: C₉H₉I₂NO₃ Applications: Iodine substituents enhance radiocontrast properties; studied in thyroid disorder therapeutics .

Heterocyclic Analogues

- 3-(2-Thienyl)propanoic Acid Molecular Formula: C₇H₈O₂S Key Properties: The thienyl group introduces aromatic sulfur, altering electronic properties. Used in organic electronics and as a ligand in catalysis .

生物活性

2-(3-Cyanophenyl)propanoic acid is an organic compound characterized by a phenyl ring with a cyano group at the meta position and a propanoic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H9NO2

- Molecular Weight: 175.19 g/mol

Physical Properties:

- Melting Point: Data not specified

- Solubility: Soluble in organic solvents; limited solubility in water

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction. This mechanism is crucial in drug development for diseases where enzyme overactivity is a concern.

- Antimicrobial Activity: Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi.

Antimicrobial Activity

A study examined the antimicrobial effects of related compounds and found that certain derivatives inhibited the growth of Candida albicans and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some compounds was as low as 64 µg/mL against C. albicans, indicating significant antimicrobial potential .

| Compound | MIC against C. albicans | MIC against S. aureus |

|---|---|---|

| This compound | 64 µg/mL | 128 µg/mL |

| Related Derivative A | 32 µg/mL | 64 µg/mL |

| Related Derivative B | >256 µg/mL | >256 µg/mL |

Enzyme Inhibition Studies

Research has shown that this compound can inhibit enzymes involved in metabolic pathways. For instance, it was observed to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. Such inhibition suggests potential applications in treating inflammatory diseases .

Case Studies

-

Case Study on Anti-inflammatory Effects:

A study investigated the anti-inflammatory properties of this compound in animal models of arthritis. Results demonstrated a significant reduction in inflammatory markers compared to control groups, supporting its use as a therapeutic agent for inflammatory conditions. -

Case Study on Synthesis and Biological Testing:

A synthesis study produced various derivatives of this compound, assessing their biological activities. Notably, some derivatives exhibited enhanced potency against specific bacterial strains compared to the parent compound, suggesting avenues for further drug development .

准备方法

Condensation of 3-Cyanobenzaldehyde with Meldrum's Acid (One-Pot Method)

-

- 3-Cyanobenzaldehyde

- Meldrum's acid

- Formic acid

- Alkali (base)

Reaction Description:

The process involves mixing 3-cyanobenzaldehyde with Meldrum's acid in the presence of formic acid and an alkali base. A condensation reaction occurs between the aldehyde and Meldrum's acid, forming an intermediate. Subsequently, the double bonds in the condensation product are reduced by formic acid, and decarboxylation is facilitated under alkaline conditions.-

- Avoids harsh high-temperature decarboxylation (typically >165 °C)

- One-pot synthesis simplifies operation and reduces reaction steps

- Environmentally friendly with reduced energy consumption and waste generation

- Easier control of reaction conditions and improved economic feasibility

Reaction Scheme Summary:

3-Cyanobenzaldehyde + Meldrum's acid + formic acid + alkali → condensation product → reduction and decarboxylation → this compoundResearch Findings:

This method is considered efficient and green compared to traditional high-temperature routes, with improved yields and scalability potential.

Alternative Synthetic Routes via Aldol Condensation and Reduction (Related Analogous Methods)

While most literature focuses on positional isomers or related amino acid derivatives, analogous methods can be adapted for this compound synthesis:

- Starting Material: 3-Cyanobenzaldehyde

-

- Aldol condensation with appropriate nucleophiles (e.g., glycine derivatives for amino acid analogs)

- Reduction of β-hydroxy acids to corresponding propanoic acids

- Hydrolysis or functional group transformation to yield the target acid

Industrial Adaptation:

Optimization of reaction parameters such as solvent choice, temperature, and catalysts can enhance yield and purity. Use of greener solvents and continuous flow reactors is explored to improve scalability and sustainability.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with Meldrum's Acid | 3-Cyanobenzaldehyde, Meldrum's acid, formic acid, alkali | One-pot condensation, reduction, decarboxylation under mild conditions | Green, energy efficient, simple operation, reduced waste | Requires careful pH control and reagent purity |

| Aldol Condensation and Reduction | 3-Cyanobenzaldehyde, glycine or other nucleophiles | Multi-step: aldol condensation, reduction (e.g., NaBH4), hydrolysis | Well-established, adaptable for derivatives | Multi-step, longer reaction times, possible lower selectivity |

Research Findings and Notes on Preparation

The one-pot condensation method using Meldrum's acid is highlighted for its environmental benefits and operational simplicity, avoiding the need for high-temperature decarboxylation that demands specialized equipment and energy input.

Formic acid plays a dual role as a reducing agent and acidity regulator, facilitating the reduction of double bonds and promoting decarboxylation under milder conditions.

Alkali presence is critical for decarboxylation and neutralization, influencing yield and purity.

The synthetic route is amenable to scale-up due to its mild conditions and reduced waste generation.

Analytical characterization of the product typically includes NMR spectroscopy (1H-NMR) confirming the structure and purity of this compound.

常见问题

Q. What are the standard synthetic routes for 2-(3-Cyanophenyl)propanoic acid, and how can reaction conditions be optimized for yield enhancement?

The synthesis of arylpropanoic acids like this compound typically involves Friedel-Crafts acylation or condensation reactions. For example, similar compounds are synthesized via condensation of substituted benzaldehydes with malonic acid derivatives, followed by reduction and hydrolysis steps . Key reagents include sodium borohydride for selective reduction and hydrochloric acid for hydrolysis. Optimization may involve adjusting catalyst loading (e.g., Lewis acids like AlCl₃), temperature control (60–80°C for condensation), and solvent selection (e.g., THF or DMF for polar intermediates). Continuous flow processes can enhance scalability and reduce side reactions in multi-step syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the cyanophenyl group (δ ~7.5–8.0 ppm for aromatic protons) and the propanoic acid moiety (δ ~2.5–3.5 ppm for methylene protons) .

- HPLC-MS : Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid) ensures purity assessment (>98%), while MS confirms the molecular ion peak (m/z ~191 for [M+H]⁺) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally analogous propanoic acid derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s electron distribution, highlighting the electron-withdrawing effect of the cyano group on the phenyl ring. This affects reactivity in electrophilic substitution reactions and hydrogen-bonding potential with biological targets . Molecular docking studies further predict interactions with enzymes like cyclooxygenase, suggesting anti-inflammatory potential .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Contradictions in NMR or IR data often arise from tautomerism or solvent effects. Strategies include:

- Variable-Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).

- Deuterated Solvent Comparison : Eliminates solvent-induced shifts.

- 2D NMR Techniques (COSY, HSQC): Assigns ambiguous proton-carbon correlations, as seen in studies of fluorinated propanoic acid analogs .

Q. How does the cyano substituent influence the biological activity of this compound compared to halogenated analogs?

The cyano group enhances electrophilicity, potentially increasing binding affinity to targets like G-protein-coupled receptors. In contrast, halogenated analogs (e.g., 3-(2,4-Dichlorophenyl)propanoic acid) exhibit stronger hydrophobic interactions but lower metabolic stability due to dehalogenation risks . Comparative bioactivity assays (e.g., enzyme inhibition IC₅₀) and ADMET profiling are critical for structure-activity relationship (SAR) analysis .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (20–40% EtOAc) separates polar byproducts.

- Acid-Base Extraction : Leverage the compound’s acidity (pKa ~4.5) by partitioning between aqueous NaHCO₃ and organic solvents .

Q. How can researchers mitigate decomposition risks during storage of this compound?

Store under inert gas (N₂ or Ar) at 4°C in amber glass to prevent photodegradation. Stability studies using accelerated thermal aging (40°C/75% RH) and periodic HPLC analysis ensure long-term integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。